molecular formula C8H17NO2 B13629725 Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine

Cat. No.: B13629725
M. Wt: 159.23 g/mol
InChI Key: UBRHINQVXJTVPR-YUMQZZPRSA-N
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Description

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine family. This compound is characterized by the presence of two methoxymethyl groups attached to the pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation, metal hydrides

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds .

Mechanism of Action

The mechanism of action of Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(3r,4r)-3,4-bis(methoxymethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of methoxymethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S,4S)-3,4-bis(methoxymethyl)pyrrolidine

InChI

InChI=1S/C8H17NO2/c1-10-5-7-3-9-4-8(7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

UBRHINQVXJTVPR-YUMQZZPRSA-N

Isomeric SMILES

COC[C@@H]1CNC[C@H]1COC

Canonical SMILES

COCC1CNCC1COC

Origin of Product

United States

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